4-ethoxy-N-propan-2-ylbenzamide
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Overview
Description
4-ethoxy-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The structure of 4-ethoxy-N-(propan-2-yl)benzamide includes an ethoxy group attached to the benzene ring and an isopropyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(propan-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 4-ethoxy-N-(propan-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid.
Reduction: 4-ethoxy-N-(propan-2-yl)benzylamine.
Substitution: 4-methoxy-N-(propan-2-yl)benzamide or 4-ethoxy-N-(propan-2-yl)benzamide derivatives.
Scientific Research Applications
4-ethoxy-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and isopropyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(propan-2-yl)benzamide
- 4-ethoxy-N-(methyl)benzamide
- 4-ethoxy-N-(propan-2-yl)aniline
Uniqueness
4-ethoxy-N-(propan-2-yl)benzamide is unique due to the presence of both ethoxy and isopropyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. These structural features can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
349109-70-2 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-ethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11-7-5-10(6-8-11)12(14)13-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
BAKNOHIYRHDNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C |
Origin of Product |
United States |
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